2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
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Overview
Description
2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under acidic conditions to form the corresponding amino acid derivative. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated as its dihydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted amino acid derivatives.
Scientific Research Applications
2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(1H-pyrazol-5-yl)acetic acid: Lacks the methyl group on the pyrazole ring.
2-amino-2-(3-methyl-1H-pyrazol-5-yl)acetic acid: Has the methyl group at a different position on the pyrazole ring.
2-amino-2-(1-methyl-1H-imidazol-5-yl)acetic acid: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is unique due to the specific positioning of the amino and methyl groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C6H11Cl2N3O2 |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-amino-2-(2-methylpyrazol-3-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-9-4(2-3-8-9)5(7)6(10)11;;/h2-3,5H,7H2,1H3,(H,10,11);2*1H |
InChI Key |
SFIWQVDCRPVAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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